methyl 2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]acetate
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Overview
Description
Methyl 2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]acetate: is a chemical compound that belongs to the class of azepine derivatives Azepines are seven-membered heterocyclic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]acetate typically involves the reaction of 3,4,5,6-tetrahydro-2H-azepine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Chemistry: Methyl 2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]acetate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules with potential pharmaceutical applications .
Biology: In biological research, this compound is used to study the structure-activity relationships of azepine derivatives. It helps in understanding the biological activity and potential therapeutic effects of related compounds .
Medicine: Its derivatives may exhibit pharmacological activities such as antimicrobial, antiviral, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of agrochemicals and other fine chemicals .
Mechanism of Action
The mechanism of action of methyl 2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
- 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine
- 1-Aza-2-methoxy-1-cycloheptane
- O-Methylcaprolactim
- Caprolactim methyl ether
- O-Methyl-ε-caprolactim
- O-Methylhexanolactim
- 2-Methoxy-1-azacycloheptene
- 3,4,5,6-Tetrahydro-7-methoxy-2H-azepine
- ε-Caprolactim methyl ether
- 2-Methoxy-4,5,6,7-tetrahydro-3H-azepine
Uniqueness: Methyl 2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]acetate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
methyl 2-(3,4,5,6-tetrahydro-2H-azepin-7-ylamino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-13-9(12)7-11-8-5-3-2-4-6-10-8/h2-7H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVRHDGMVUAWMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=NCCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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